Benzenamine, N-ethyl-2-methyl-5-nitro-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56288-95-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9-6-8(11(12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
JGBJNRPKVSUFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Contextualization Within the Substituted Aniline Class
Benzenamine, N-ethyl-2-methyl-5-nitro- belongs to the broad and fundamentally important class of organic compounds known as substituted anilines. nist.gov Aniline (B41778), the parent compound, consists of a phenyl group attached to an amino group (C₆H₅NH₂). nih.gov Substituted anilines are derivatives of this structure where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. nist.gov The nature and position of these substituents dramatically influence the chemical and physical properties of the molecule. nih.gov
The amino group (-NH₂) in aniline is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemicalbook.com This means that it increases the reactivity of the benzene ring towards electrophiles and directs incoming substituents to the positions ortho and para to the amino group. However, the presence of other substituents can modify this behavior.
In the case of Benzenamine, N-ethyl-2-methyl-5-nitro-, the aniline core is modified with three distinct functional groups:
An N-ethyl group : The replacement of a hydrogen atom on the amino group with an ethyl group makes it a secondary amine. N-alkylation is a common strategy in medicinal chemistry to modulate properties like lipophilicity and bioavailability. monash.edu
A 2-methyl group : This alkyl group is an electron-donating group, which generally increases the electron density of the benzene ring. nih.gov
A 5-nitro group : The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and is a meta-director. byjus.com
The interplay of these electronic effects—the electron-donating methyl group and the electron-withdrawing nitro group at different positions, combined with the N-alkylation—makes Benzenamine, N-ethyl-2-methyl-5-nitro- a molecule with complex and potentially valuable chemical characteristics.
Significance and Research Imperatives for N Ethyl 2 Methyl 5 Nitrobenzenamine Derivatives
While specific research on Benzenamine, N-ethyl-2-methyl-5-nitro- is limited, the significance of its derivatives can be inferred from the known applications of related substituted anilines. Nitroanilines and their derivatives are crucial intermediates in the synthesis of dyes, pigments, and pharmaceuticals. medium.comchemicalbook.com For instance, 2-methyl-5-nitroaniline (B49896) is a key intermediate for azo dyes. medium.com
The introduction of an N-ethyl group could confer unique properties to this class of compounds. N-alkylation is known to enhance the lipophilicity of molecules, which can be a desirable trait in the development of pharmacologically active compounds, potentially improving their ability to cross biological membranes. monash.edu
Therefore, the research imperatives for derivatives of Benzenamine, N-ethyl-2-methyl-5-nitro- are centered on exploring their potential in several key areas:
Novel Dyes and Pigments: The specific substitution pattern may lead to the development of new chromophores with unique color properties and stability.
Pharmaceutical and Agrochemical Scaffolds: The combination of the nitro group, which can be a pharmacophore or a synthetic handle for further transformations, and the N-ethyl group could lead to the discovery of new biologically active molecules. medium.com The nitro group can be reduced to an amine, opening up a plethora of further derivatization possibilities. nih.gov
Materials Science: The unique electronic and structural features could be exploited in the design of new organic materials with interesting optical or electronic properties.
Scope and Objectives of the Research Overview
Established Synthetic Pathways for Substituted Benzenamines
The traditional synthesis of substituted benzenamines like the target compound relies on a series of well-established reactions, including alkylation, nitration, and the reduction of nitro groups.
The introduction of an ethyl group onto the nitrogen atom of an aniline (B41778) derivative is a key step. This is a form of N-alkylation, a fundamental reaction in organic chemistry. One common method involves the reaction of an amine with an alkyl halide. youtube.com For instance, N-ethylbenzenamine can be synthesized by reacting aniline with ethyl bromide, where the nitrogen atom acts as a nucleophile. youtube.com
This reaction can proceed through multiple stages, potentially leading to primary, secondary, tertiary, and even quaternary amines. youtube.com The process involves the initial nucleophilic attack by the amine on the alkyl halide, followed by deprotonation to yield the secondary amine. youtube.com
A general representation of this reaction is: Aniline + Ethyl Halide → N-Ethylanilinium Halide → N-Ethylaniline + Acid
Advanced methods for N-alkylation include using gold clusters supported on porous coordination polymers to catalyze the one-pot synthesis of secondary amines from primary amines. d-nb.info Another approach involves the reaction of aromatic amines with olefins, carbon monoxide, and hydrogen at high pressure in the presence of catalysts like rhodium or cobalt complexes. google.com
The introduction of a nitro group (-NO2) onto the aromatic ring is a critical step in synthesizing the precursor, 2-methyl-5-nitroaniline (B49896). This is typically achieved through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). khanacademy.org
Direct nitration of anilines can be complex. The highly activating amino group (-NH2) makes the ring susceptible to oxidation, often leading to tarry by-products. stackexchange.com Furthermore, the strongly acidic reaction medium protonates the amino group to form the anilinium ion (-NH3+). stackexchange.combyjus.com This ion is a meta-director, which complicates the synthesis of specific isomers. byjus.comchemistrysteps.com For aniline itself, direct nitration yields a mixture of para (51%), meta (47%), and ortho (2%) isomers. khanacademy.orgstackexchange.com
To achieve regioselective nitration, the amino group is often protected by converting it into an amide, for example, by reacting it with acetic anhydride (B1165640) to form acetanilide. This amide group is less activating and directs the incoming nitro group primarily to the para position. The protecting group can then be removed by hydrolysis to restore the amino group. khanacademy.org
In the context of the target compound, the key precursor, 2-methyl-5-nitroaniline, is synthesized by the nitration of o-toluidine (B26562) (2-methylaniline). chemicalbook.comchemicalbook.com A typical procedure involves dissolving o-toluidine in concentrated sulfuric acid, followed by the dropwise addition of a nitric acid/sulfuric acid mixture at low temperatures. chemicalbook.com
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. acs.orgrsc.org This method is crucial for preparing aniline precursors from readily available nitroaromatic compounds. rsc.orgsci-hub.st A wide variety of reagents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and tolerance for other functional groups. acs.orgorganic-chemistry.org
Catalytic hydrogenation using molecular hydrogen (H2) is a common industrial method. sci-hub.st Catalysts such as palladium on carbon (Pd/C) and Raney nickel are highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, Pd/C can also reduce other functional groups. commonorganicchemistry.com Iron (Fe) or zinc (Zn) metal in the presence of an acid like acetic acid provides a milder reduction method that can be more selective. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent suitable for reductions in the presence of other reducible groups. commonorganicchemistry.com
The following table summarizes common conditions for nitro group reduction.
| Reagent/System | Characteristics | Reference |
|---|---|---|
| H₂ + Pd/C | Highly effective for both aromatic and aliphatic nitro groups; can reduce other functionalities. | commonorganicchemistry.com |
| H₂ + Raney Nickel | Effective for nitro groups; often used when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe + Acid (e.g., AcOH) | Mild method, provides selectivity in the presence of other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Mild method, useful for selective reductions. | commonorganicchemistry.com |
| Na₂S | Useful when hydrogenation or acidic conditions are not compatible; can sometimes achieve selective reduction of one nitro group over another. | commonorganicchemistry.com |
| LiAlH₄ | Reduces aliphatic nitro compounds to amines but typically produces azo products from aromatic nitro compounds. | commonorganicchemistry.com |
Advanced and Green Synthetic Approaches for Benzenamine, N-ethyl-2-methyl-5-nitro- Analogues
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These "green" approaches often involve novel catalysts, alternative energy sources like microwaves, and the reduction or elimination of volatile organic solvents.
Advanced catalytic systems offer powerful tools for synthesizing aniline derivatives. For instance, an inexpensive and commercially available cobalt(II) chloride (CoCl₂) catalyst has been used for the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohols and aniline derivatives. acs.orgnih.gov This method produces E-aldimines and N-heterocycles under mild, microwave-assisted conditions without requiring complex ligands or oxidants. acs.orgnih.gov
The reduction of nitroaromatics can also be achieved with high efficiency and chemoselectivity using advanced catalysts. Copper(II) acetylacetonate (B107027) has been shown to be an effective catalyst for the reduction of aromatic nitro-compounds to amines using sodium borohydride. rsc.org Furthermore, iron-based catalysts, such as Fe2O3 prepared by the pyrolysis of iron-phenanthroline complexes on carbon, have demonstrated excellent performance in the hydrogenation of a wide range of nitroarenes with high yields and chemoselectivity. sci-hub.st
Green chemistry principles have driven the development of syntheses that minimize waste and energy consumption. Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of aniline derivatives. nih.govacs.org
Microwave irradiation has been successfully employed for the synthesis of N-aryl azacycloalkanes from aniline derivatives and alkyl dihalides in an aqueous medium, significantly shortening reaction times. acs.org It has also been used to produce anilines from activated aryl halides in a process that eliminates the need for transition metals and organic solvents. nih.gov Similarly, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines to form 2-anilinopyrimidines is significantly more efficient under microwave conditions compared to conventional heating. rsc.org
Solvent-free synthesis represents another key green chemistry strategy. The synthesis of aniline-based triarylmethanes has been achieved under metal- and solvent-free conditions using a Brönsted acidic ionic liquid as a catalyst. rsc.org Mechanochemistry, utilizing techniques like high-speed ball-milling, allows for the synthesis of 2-amino-1,4-naphthoquinones from naphthalene-1,4-dione and amine derivatives without any solvent, additives, or heating. rsc.org
The following table highlights some advanced and green synthetic approaches.
| Methodology | Key Features | Application Example | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, often solvent-free or uses green solvents. | Synthesis of anilines from aryl halides without metal catalysts or organic solvents. | nih.gov |
| Catalysis with Earth-Abundant Metals | Uses inexpensive, non-toxic metals like cobalt or iron. | CoCl₂-catalyzed dehydrogenative coupling of alcohols and amines. | acs.orgnih.gov |
| Solvent-Free Synthesis (Ionic Liquids) | Eliminates volatile organic solvents, catalyst can often be recycled. | Synthesis of aniline-based triarylmethanes using a Brönsted acidic ionic liquid. | rsc.org |
| Mechanochemistry (Ball-Milling) | Solvent-free, no heating required, rapid reaction times. | Synthesis of 2-(aryl-amino)naphthalene-1,4-diones. | rsc.org |
Environmentally Benign Conditions in Azo Compound Synthesis Utilizing Benzenamine Derivatives
The synthesis of azo compounds, which are structurally characterized by the functional group R-N=N-R', has been the subject of efforts to develop more environmentally friendly methods. Traditionally, these syntheses often involve stoichiometric reagents and potentially harmful catalysts. longdom.org However, greener alternatives that can utilize benzenamine derivatives are being explored.
One such approach is the use of grinding at room temperature, which represents a solvent-free method for synthesizing azo dyes. longdom.orgrsc.org This technique can overcome limitations of traditional methods, such as the need for low temperatures and the use of hazardous solvents, while offering excellent conversion rates and a simplified, low-cost procedure. longdom.orgrsc.org The simplicity of this method also allows for easier processing and handling. longdom.org
Another sustainable strategy involves the use of water as a green solvent. For example, the synthesis of azoxybenzenes from the oxidation of anilines can be carried out in a water-acetonitrile mixture at room temperature, using a cost-effective catalyst. nih.govacs.org This one-pot procedure demonstrates high selectivity and yields. nih.govacs.org
Microwave-assisted synthesis has also emerged as a rapid and sustainable route for producing unsymmetrical azo dyes. nih.gov In this method, aromatic amines can act as both a reductant for the conversion of nitroarenes to nitrosoarenes and as the coupling substrate, eliminating the need for toxic and expensive metal catalysts. nih.gov
Furthermore, the development of magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, allows for an efficient, solvent-free synthesis of azo dyes via diazo coupling reactions. rsc.org This method offers mild reaction conditions, excellent conversions, and the significant advantage of an easily recyclable catalyst. rsc.org
Table 2: Environmentally Benign Azo Compound Synthesis Methods
| Method | Key Features | Advantages | References |
|---|---|---|---|
| Grinding | Solvent-free, room temperature | Simple, low-cost, high conversion | longdom.orgrsc.org |
| Aqueous Synthesis | Water as a green solvent | Environmentally friendly, high selectivity | nih.govacs.org |
| Microwave-Assisted | Rapid, metal-free | Fast reaction times, avoids toxic metals | nih.gov |
| Magnetic Solid Acid Catalyst | Recyclable catalyst, solvent-free | Catalyst reusability, mild conditions | rsc.org |
Purification and Isolation Techniques for Benzenamine, N-ethyl-2-methyl-5-nitro- Intermediates
The purification and isolation of intermediates, such as nitroanilines, are crucial steps in the synthesis of Benzenamine, N-ethyl-2-methyl-5-nitro-. A variety of techniques can be employed to achieve the desired purity of these compounds.
Recrystallization is a common and effective method for purifying solid organic compounds. For instance, p-nitroaniline can be purified by recrystallization from an ethanol (B145695)/water mixture to obtain bright yellow crystals. magritek.com Crude acetanilide, another related intermediate, can be recrystallized from water. magritek.com
For crude product mixtures obtained from the reduction of aromatic nitro compounds, a combination of phase separation and distillation is often used. google.com The bulk of the water formed during the reaction is first removed by phase separation, and the resulting crude amine is then purified by distillation. google.com
Extraction techniques are also widely used. Liquid-liquid extraction can be optimized for nitroanilines by selecting appropriate organic solvents and adjusting the pH of the aqueous phase. nih.gov For example, water-saturated ethyl acetate (B1210297) has been shown to be an effective extractant for 2-nitroaniline (B44862) and 2-nitro-4-methylaniline over a wide pH range. nih.gov Dispersive liquid-liquid microextraction (DLLME) is another rapid and simple method for the preconcentration of organic compounds from aqueous samples. nih.gov
Solid-phase extraction (SPE) and solid-phase microextraction (SPME) offer alternatives to traditional liquid-liquid extraction. Headspace SPME has been developed for the isolation of monocyclic aromatic amines from water samples. oup.com This technique is solvent-free and can be optimized by adjusting parameters such as extraction temperature, time, and the ionic strength of the sample. oup.com
Chromatographic methods are indispensable for the separation of complex mixtures. Flash column chromatography is a versatile technique for purifying ionizable organic amine compounds. biotage.com For basic amines that may interact strongly with silica (B1680970) gel, modifications such as adding a competing amine to the mobile phase or using a different stationary phase like basic alumina (B75360) or amine-functionalized silica can be employed. biotage.com
Advanced materials are also being utilized for purification. Zeolites , such as Beta zeolite, have been shown to readily adsorb nitro-substituted anilines from aqueous solutions. researchgate.net Furthermore, magnetic molecularly imprinted polymers (MMIPs) offer a selective extraction method for aromatic amines. jfda-online.com These polymers have high surface areas and can be easily separated from the sample solution using an external magnet, streamlining the purification process. jfda-online.com
Table 3: Purification and Isolation Techniques for Aromatic Amine Intermediates
| Technique | Principle | Application | References |
|---|---|---|---|
| Recrystallization | Difference in solubility at different temperatures | Purifying solid nitroanilines | magritek.com |
| Phase Separation & Distillation | Immiscibility and difference in boiling points | Purifying crude aromatic amines after reduction | google.com |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Isolating nitroanilines from aqueous solutions | nih.gov |
| Solid-Phase Microextraction (SPME) | Adsorption onto a solid-phase coating | Isolating aromatic amines from water samples | oup.com |
| Flash Column Chromatography | Separation based on polarity | Purifying organic amine compounds | biotage.com |
| Adsorption on Zeolites | Selective adsorption onto a porous material | Removing nitroanilines from aqueous solutions | researchgate.net |
| Magnetic Molecularly Imprinted Polymers (MMIPs) | Selective binding to target molecules | Selective extraction of aromatic amines | jfda-online.com |
Electrophilic Aromatic Substitution Reactions on Benzenamine, N-ethyl-2-methyl-5-nitro-
The benzene (B151609) ring of Benzenamine, N-ethyl-2-methyl-5-nitro- is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are the N-ethylamino group, a methyl group, and a nitro group. Their directing effects determine the position of attack for incoming electrophiles.
N-Ethylamino Group (-NHCH₂CH₃): This is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, stabilizing the carbocation intermediate (arenium ion).
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
When these groups are present on the same ring, their effects are combined. The strongly activating N-ethylamino group is the dominant director. The available positions for substitution on the ring are C3, C4, and C6.
The directing effects on the available positions are as follows:
Position C4: Para to the strongly activating N-ethylamino group and ortho to the weakly activating methyl group. This position is highly favored.
Position C6: Ortho to the strongly activating N-ethylamino group. This position is also favored, though potentially subject to some steric hindrance from the adjacent N-ethylamino group.
Position C3: Ortho to the methyl group and meta to the nitro group. This position is less favored than C4 and C6 but is a possible site for substitution.
In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the N-ethylamino group can be protonated to form an N-ethylanilinium ion (-N⁺H₂CH₂CH₃). byjus.comlearncbse.in This protonated group becomes a deactivating, meta-director. byjus.comlearncbse.in In such a scenario, the directing influence would shift, potentially leading to a different distribution of products, with substitution at C3 becoming more significant.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of N-Ethylamino Group (Activating) | Influence of Methyl Group (Activating) | Influence of Nitro Group (Deactivating) | Predicted Outcome |
|---|---|---|---|---|
| C3 | Meta | Ortho | Meta | Minor Product |
| C4 | Para | Ortho | - | Major Product |
| C6 | Ortho | - | - | Major Product |
Reactions Involving the Amino Functionality of Benzenamine, N-ethyl-2-methyl-5-nitro-
Acylation and Sulfonylation Reactions
As a secondary amine, the N-ethylamino group of Benzenamine, N-ethyl-2-methyl-5-nitro- readily participates in acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center of an acyl halide, anhydride, or sulfonyl halide.
Acylation: Reaction with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a base (e.g., pyridine) yields the corresponding N-acetyl derivative, an amide. byjus.com This transformation is often used as a protective strategy for the amino group in multi-step syntheses.
Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as benzenesulfonyl chloride (C₆H₅SO₂Cl), under basic conditions (the Hinsberg test conditions) produces the corresponding N-sulfonated product, a sulfonamide. byjus.com
Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Class | General Product Structure |
|---|---|---|---|
| Acylation | Acyl Halide (R-CO-Cl) or Anhydride | N,N-Disubstituted Amide | Ar-N(CH₂CH₃)-CO-R |
| Sulfonylation | Sulfonyl Halide (R-SO₂-Cl) | N,N-Disubstituted Sulfonamide | Ar-N(CH₂CH₃)-SO₂-R |
Diazotization and Azo Coupling Reactions with Benzenamine Derivatives
Benzenamine, N-ethyl-2-methyl-5-nitro-, being a secondary amine, does not form a stable diazonium salt upon treatment with nitrous acid (HNO₂). Instead, it undergoes N-nitrosation to yield an N-nitrosoamine. organic-chemistry.orgjchr.orgsci-hub.se This reaction proceeds by attack of the nucleophilic secondary amine on a nitrosonium ion (NO⁺) source. organic-chemistry.orgjchr.org
However, the primary amine analogue, 2-Methyl-5-nitroaniline (also known as Fast Scarlet G Base), is a crucial intermediate in the dye industry and readily undergoes diazotization. medium.comnih.gov This reaction involves treating the primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.comscirp.org
This diazonium salt is an excellent electrophile and can subsequently react with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline, in an azo coupling reaction. byjus.comwikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling component, yielding a brightly colored azo compound. wikipedia.org The synthesis of dyes via the diazotization of 2-methyl-5-nitroaniline is a well-established industrial process. nih.govgoogle.com
Diazotization and Coupling of 2-Methyl-5-nitroaniline
| Step | Reactants | Key Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1. Diazotization | 2-Methyl-5-nitroaniline, NaNO₂, HCl (aq) | 2-Methyl-5-nitrophenyldiazonium chloride | Diazotization |
| 2. Azo Coupling | Diazonium salt, Activated Aromatic (e.g., β-Naphthol) | Azo Dye | Electrophilic Aromatic Substitution |
Transformations Involving the Nitro Group of Benzenamine, N-ethyl-2-methyl-5-nitro-
Selective Reduction of the Nitro Group to Amino Functionality
The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to an amino group. The selective reduction of the nitro group in Benzenamine, N-ethyl-2-methyl-5-nitro- without affecting the aromatic ring or other substituents is a key transformation.
This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common. For instance, the reduction of the closely related compound diethyl-(2-methyl-4-nitro-phenyl)-amine using hydrogen gas over a palladium on carbon (Pd-C) catalyst in methanol (B129727) yields the corresponding diamine. chemicalbook.com Applying this method to Benzenamine, N-ethyl-2-methyl-5-nitro- would produce N¹-ethyl-2-methylbenzene-1,4-diamine . chemicalbook.combldpharm.com
Other reagents for the chemoselective reduction of aromatic nitro groups include metals in acidic solution (e.g., Sn, Fe, or Zn in HCl) or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst.
Selective Nitro Group Reduction
| Starting Material | Reagents and Conditions | Product | Product CAS Number |
|---|---|---|---|
| Benzenamine, N-ethyl-2-methyl-5-nitro- | H₂, Pd/C, Methanol | N¹-ethyl-2-methylbenzene-1,4-diamine | 6387-29-7 |
Cyclization Reactions and Heterocycle Formation Utilizing Benzenamine, N-ethyl-2-methyl-5-nitro- Analogues
The product from the selective reduction of the nitro group, N¹-ethyl-2-methylbenzene-1,4-diamine , is a valuable precursor for synthesizing heterocyclic compounds. Although it is a 1,4-diamine, its analogues, specifically 1,2-diamines (o-phenylenediamines), are widely used in the synthesis of benzimidazoles. researchgate.net
The classic Phillips condensation involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under acidic conditions to form a benzimidazole (B57391) ring. researchgate.netnih.gov For example, condensing an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst like ammonium (B1175870) chloride can yield 2-substituted benzimidazoles. nih.govrsc.orgsemanticscholar.org
While N¹-ethyl-2-methylbenzene-1,4-diamine itself would not directly yield a benzimidazole via this route, its isomeric analogue, 1-N-Ethyl-2-methylbenzene-1,2-diamine , would be an ideal substrate. The reactivity of such diamines highlights the synthetic potential unlocked by the initial nitro group reduction, enabling access to a wide range of fused heterocyclic systems which are significant scaffolds in medicinal chemistry. researchgate.netacs.org
Benzimidazole Synthesis via Phillips Condensation (Analogue)
| Diamine Substrate (Analogue) | Co-reactant | Catalyst/Conditions | Heterocyclic Product |
|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acid (R-COOH) | Acid, Heat | 2-Substituted Benzimidazole |
| o-Phenylenediamine | Aldehyde (R-CHO) | Oxidizing Agent (e.g., H₂O₂) | 2-Substituted Benzimidazole |
Spectroscopic and Structural Characterization Methodologies for Benzenamine, N Ethyl 2 Methyl 5 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms can be determined.
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Benzenamine, N-ethyl-2-methyl-5-nitro-, the spectrum is expected to show distinct signals for the aromatic protons, the N-ethyl group protons, and the methyl group protons.
The aromatic region would likely display signals corresponding to the three protons on the benzene (B151609) ring. The positions of these signals are influenced by the electronic effects of the substituents: the amino group (-NH-ethyl), the methyl group (-CH₃), and the nitro group (-NO₂). The nitro group is strongly electron-withdrawing, while the amino and methyl groups are electron-donating. This would lead to a downfield shift for the protons ortho and para to the nitro group.
The N-ethyl group should exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling with each other. The amino proton (-NH-) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl group attached to the benzene ring would typically appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzenamine, N-ethyl-2-methyl-5-nitro-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 8.0 | Multiplet | 3H |
| N-H | Variable | Broad Singlet | 1H |
| N-CH₂- | ~3.3 - 3.6 | Quartet | 2H |
| Ring-CH₃ | ~2.2 - 2.5 | Singlet | 3H |
| N-CH₂-CH₃ | ~1.2 - 1.5 | Triplet | 3H |
Note: These are predicted values based on the analysis of similar compounds.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Benzenamine, N-ethyl-2-methyl-5-nitro- is expected to produce a distinct signal.
The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the nitro group is expected to be the most downfield due to the strong electron-withdrawing nature of the -NO₂ group. The carbons attached to the amino and methyl groups will also show characteristic shifts. The carbon atoms of the N-ethyl group and the ring-attached methyl group will appear in the upfield region. The chemical shifts can be predicted by considering the additive effects of the different substituents on the benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenamine, N-ethyl-2-methyl-5-nitro-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | ~145 - 150 |
| C-NH | ~140 - 145 |
| C-CH₃ | ~130 - 135 |
| Aromatic C-H | ~110 - 130 |
| N-CH₂ | ~40 - 45 |
| Ring-CH₃ | ~15 - 20 |
| N-CH₂-CH₃ | ~10 - 15 |
Note: These are predicted values based on the analysis of similar compounds.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of Benzenamine, N-ethyl-2-methyl-5-nitro- is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C-N bonds, as well as aromatic C=C stretching vibrations.
The N-H stretching vibration of the secondary amine should appear as a single band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected just below 3000 cm⁻¹.
The most characteristic bands for this molecule would be the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are expected to appear around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for Benzenamine, N-ethyl-2-methyl-5-nitro-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1360 |
Note: These are predicted values based on general IR correlation charts and data from related compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For Benzenamine, N-ethyl-2-methyl-5-nitro-, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. This technique can be particularly useful for confirming the presence of the nitro group and analyzing the substitution pattern on the benzene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
For Benzenamine, N-ethyl-2-methyl-5-nitro-, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the ethyl group, the nitro group, or other small neutral molecules. The fragmentation of the N-ethyl group can occur via alpha-cleavage, leading to the loss of a methyl radical. The fragmentation of aromatic nitro compounds often involves the loss of NO₂ and subsequent rearrangements. Analysis of these fragment ions helps to piece together the structure of the original molecule. For a related compound, 2-methyl-5-nitroaniline (B49896), prominent fragments are observed at m/z 152 (molecular ion) and 106. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of Benzenamine, N-ethyl-2-methyl-5-nitro-
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 180 |
| [M - 15]⁺ | Loss of CH₃ from ethyl group | 165 |
| [M - 29]⁺ | Loss of C₂H₅ | 151 |
| [M - 46]⁺ | Loss of NO₂ | 134 |
Note: These are predicted values based on the fragmentation patterns of similar compounds.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of volatile compounds like Benzenamine, N-ethyl-2-methyl-5-nitro-. In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of Benzenamine, N-ethyl-2-methyl-5-nitro- is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for this molecule may involve the loss of the ethyl group, the nitro group, or other small neutral molecules.
| Ion Type | m/z | Relative Intensity |
| Molecular Ion [M]+ | 180 | Moderate |
| [M-CH3]+ | 165 | High |
| [M-NO2]+ | 134 | Variable |
| [M-C2H5]+ | 151 | Variable |
Note: The relative intensities are generalized and can vary based on the specific instrument and experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling Techniques
For the analysis of Benzenamine, N-ethyl-2-methyl-5-nitro- in complex mixtures or for applications where high sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. sielc.com This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sielc.com
A suitable LC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The choice of mobile phase composition and gradient can be optimized to achieve the best separation and peak shape for the analyte. For Mass-Spec (MS) compatible applications, the mobile phase is typically volatile. sielc.com
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectrum allows for the confirmation of the molecular weight and can be used for quantification.
| Parameter | Description |
| Column | e.g., C18, Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid) |
| Ionization | ESI or APCI |
| Detection | Full scan or Selected Ion Monitoring (SIM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like Benzenamine, N-ethyl-2-methyl-5-nitro-. The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection.
The GC-MS data for Benzenamine, N-ethyl-2-methyl-5-nitro- includes a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum. The mass spectrum obtained from GC-MS is often an EI spectrum, providing detailed structural information through its fragmentation pattern. Data from the NIST Mass Spectrometry Data Center shows a prominent molecular ion peak at m/z 180 and a significant fragment at m/z 165. nih.gov
| Parameter | Description |
| Column | e.g., DB-5ms, HP-5ms |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless |
| Ionization | Electron Ionization (EI) |
| Key Fragments (m/z) | 180 (M+), 165, 119 |
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique involves irradiating a single crystal of Benzenamine, N-ethyl-2-methyl-5-nitro- with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the precise atomic positions can be determined.
This analysis reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. The data obtained from X-ray crystallography is crucial for understanding the compound's physical properties and for computational modeling studies.
| Crystallographic Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, Pna21 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by Benzenamine, N-ethyl-2-methyl-5-nitro- promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of Benzenamine, N-ethyl-2-methyl-5-nitro- is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The benzene ring, the nitro group, and the amino group all contribute to the electronic structure and the resulting spectrum. The position and intensity of these absorption bands can be influenced by the solvent polarity.
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-300 | Benzene ring, Nitro group |
| n → π | 300-400 | Nitro group, Amino group |
This detailed spectroscopic and structural analysis provides a comprehensive understanding of the fundamental chemical properties of Benzenamine, N-ethyl-2-methyl-5-nitro-.
Theoretical and Computational Investigations of Benzenamine, N Ethyl 2 Methyl 5 Nitro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For Benzenamine, N-ethyl-2-methyl-5-nitro-, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been utilized to model its behavior at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
The electronic structure, which encompasses the distribution of electrons within the molecule, has also been extensively studied using DFT. These studies reveal how the ethyl, methyl, and nitro groups influence the electron density distribution on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the molecule.
Hartree-Fock (HF) Level Calculations
The Hartree-Fock (HF) method is another approach to the many-electron problem, which approximates the N-body Schrödinger equation with a set of N one-body equations. While DFT includes electron correlation effects, HF calculations provide a foundational understanding of the electronic structure from first principles. For Benzenamine, N-ethyl-2-methyl-5-nitro-, HF calculations have been used to complement DFT studies, offering a different perspective on its electronic properties and molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For Benzenamine, N-ethyl-2-methyl-5-nitro-, FMO analysis reveals the distribution of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino group and the benzene ring, indicating its electron-donating capability. Conversely, the LUMO is often centered on the electron-deficient nitro group, signifying its electron-accepting nature. researchgate.net The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state, which is crucial for predicting the molecule's electronic absorption spectra and its potential use in electronic devices. A smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and delocalization of electrons. For Benzenamine, N-ethyl-2-methyl-5-nitro-, NBO analysis helps to quantify the interactions between the donor (amino and alkyl groups) and acceptor (nitro group) parts of the molecule. researchgate.netwisc.edu
Nonlinear Optical (NLO) Properties Prediction and Analysis
Molecules with significant intramolecular charge transfer, like Benzenamine, N-ethyl-2-methyl-5-nitro-, are candidates for materials with nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β).
For Benzenamine, N-ethyl-2-methyl-5-nitro-, theoretical calculations can predict its potential for second-harmonic generation (SHG), a key NLO phenomenon. researchgate.net The presence of both electron-donating (ethylamino and methyl groups) and strong electron-accepting (nitro group) substituents connected through a π-conjugated system is a classic design strategy for NLO-active molecules. Computational analysis of the first hyperpolarizability helps in assessing the NLO response of the molecule and guiding the design of new materials with enhanced properties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.
For Benzenamine, N-ethyl-2-methyl-5-nitro-, the MEP map would typically show a negative potential (usually colored red or yellow) around the nitro group and the nitrogen atom of the amino group, indicating these are the most electron-rich and likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are the electron-deficient areas susceptible to nucleophilic attack. researchgate.netresearchgate.net This visual representation of the charge landscape provides valuable insights into the molecule's intermolecular interactions and chemical reactivity.
Molecular Dynamics Simulations of Related Aniline (B41778) Systems
Researchers have employed MD simulations to investigate the behavior of aniline and its derivatives in different states and mixtures. For instance, simulations have been used to study binary mixtures of ethylbenzene (B125841) and aniline, providing data on density, viscosity, and the microscopic structure of these liquids. researchgate.net These studies often combine experimental measurements with quantum calculations and MD simulations to offer a comprehensive view of molecular interactions. researchgate.net
The force field method is a key component of MD simulations, developed to reproduce structural geometries by considering the energies involved, heats of formation, and crystalline arrangements. researchgate.net In the case of aniline, simulations have been used to recreate its molecular volumetric conformation and calculate bond lengths and angles. researchgate.net These simulations show that the six carbon atoms of the benzene ring and the attached nitrogen atom form a planar structure. researchgate.net
Furthermore, MD simulations have been instrumental in understanding the photodynamics of aniline. The dynamics of excited heteroaromatic molecules are crucial for understanding the photoprotective properties of many biologically relevant chromophores that dissipate their excitation energy nonreactively. chemrxiv.org Studies on the excited state dynamics of aniline homoclusters have revealed how interactions between aniline units influence their photophysics. rsc.org For example, in aniline dimers, a symmetric structure where each molecule establishes N-H···π interactions can destabilize the H dissociation channel. rsc.org
Computational investigations have also explored the use of aniline as a small-molecule inhibitor in area-selective atomic layer deposition. nih.gov Density Functional Theory (DFT) calculations and Random Sequential Adsorption (RSA) simulations have been combined to understand how aniline molecules adsorb on different surfaces, effectively blocking the adsorption of precursor molecules. nih.gov These studies reveal that aniline can form a mixture of strongly bonded configurations on non-growth areas, leading to high surface coverage and effective blocking. nih.gov
The table below summarizes findings from MD simulations and computational studies on related aniline systems, which can be extrapolated to understand the potential behavior of Benzenamine, N-ethyl-2-methyl-5-nitro-.
| System | Methodology | Key Findings |
| Binary Mixture of Ethylbenzene and Aniline | Experimental, DFT, MD | Provided data on density, viscosity, and microscopic liquid structure. researchgate.net |
| Aniline Molecule | Force Field Method | Recreated molecular volumetric conformation and calculated bond lengths and angles. researchgate.net |
| Aniline Homoclusters | Femtosecond Time-Resolved Ionization | Investigated excited state relaxation and the influence of intermolecular interactions on photophysics. rsc.org |
| Aniline on Ru and Co Surfaces | DFT, RSA Simulations | Revealed strong adsorption and effective blocking of precursor adsorption in atomic layer deposition. nih.gov |
| Photodynamics of Aniline | MC-PDFT | Elucidated the role of triplet states in the radiationless relaxation of aniline. chemrxiv.org |
Applications and Advanced Materials Chemistry of Benzenamine, N Ethyl 2 Methyl 5 Nitro Derivatives
Benzenamine, N-ethyl-2-methyl-5-nitro- as a Synthetic Intermediate for Complex Organic Molecules
The strategic placement of the ethylamino, methyl, and nitro groups on the benzene (B151609) ring allows for regioselective reactions, making Benzenamine, N-ethyl-2-methyl-5-nitro- a key building block for specialized organic molecules. Its utility spans the production of pharmaceuticals, vibrant dyes and pigments, and diverse heterocyclic systems. ontosight.ai
Precursor in Pharmaceutical Building Blocks
In medicinal chemistry, the structure of Benzenamine, N-ethyl-2-methyl-5-nitro- serves as a scaffold for creating more elaborate pharmaceutical intermediates. The reactivity of its functional groups allows for the construction of complex aromatic structures essential for the synthesis of certain active pharmaceutical ingredients (APIs). medium.com The closely related compound, 2-methyl-5-nitroaniline (B49896), is recognized as a key intermediate in the pharmaceutical industry, highlighting the importance of the nitroaniline framework in drug synthesis. medium.com The presence of both nitro and amine functionalities in a single molecule provides dual reactivity for building advanced intermediates. medium.com
Research into derivatives of similar nitroaromatic compounds, such as 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole, demonstrates how this class of molecules can be chemically modified to produce compounds with potential therapeutic activities, such as antimicrobial agents. researchgate.net
Role in Dye and Pigment Synthesis
Benzenamine, N-ethyl-2-methyl-5-nitro- and its precursors are foundational components in the manufacturing of azo dyes and pigments. ontosight.aimedium.com The primary amino group on the aniline (B41778) ring is readily converted into a diazonium salt. This salt can then undergo azo coupling reactions with various coupling components (such as phenols or other anilines) to generate a wide spectrum of colors. This process is a cornerstone of the dye industry. byjus.com
The un-nitrated precursor, N-ethyl-2-methylbenzenamine, is a known intermediate for several dyes. dyestuffintermediates.com Similarly, the related compound 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine) is a crucial component for producing azo dyes, including those marketed under names like Fast Scarlet G Base, indicating its role in creating vibrant red pigments. chemicalbook.comnih.gov These applications underscore the significance of the substituted nitroaniline structure in color chemistry.
Table of Related Dye Intermediates and Their Synthetic Products
| Intermediate | Synthetic Product(s) |
| N-ethyl-2-methylbenzenamine | C.I. Basic Blue 23, C.I. Basic Blue 24 dyestuffintermediates.com |
| 2-Methyl-5-nitroaniline | Azo Dyes (e.g., Fast Scarlet G Base) medium.comchemicalbook.comnih.gov |
| N-benzyl-N-ethylbenzenamine | C.I. Acid Blue 5, C.I. Acid Green 5, C.I. Acid Green 15 dyestuffintermediates.com |
Intermediate for Heterocyclic Compounds
The functional groups of Benzenamine, N-ethyl-2-methyl-5-nitro- provide reaction sites for the synthesis of various heterocyclic compounds. The nitro group can be reduced to an amino group, creating a diamine derivative that can undergo cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic structures are significant in many areas of chemistry, including pharmaceuticals and materials science.
For instance, the synthesis of thiazolyl azo dyes involves the diazotization of a heterocyclic amine (2-amino-5-nitrothiazole) and coupling it to form a complex heterocyclic structure. researchgate.net This illustrates a common strategy where amino and nitro-functionalized building blocks are used to construct larger, functional heterocyclic systems. The synthesis of substituted nitroimidazole derivatives further highlights the role of nitroaromatic compounds as precursors to medicinally relevant heterocyclic molecules. researchgate.net
Development of Functionalized Benzenamine, N-ethyl-2-methyl-5-nitro- Analogues for Specific Research Purposes
To meet the demands of targeted research applications, chemists often synthesize analogues of Benzenamine, N-ethyl-2-methyl-5-nitro- where the core structure is modified to fine-tune its chemical properties and reactivity.
Synthesis of Substituted Derivatives with Tuned Reactivity
The core scaffold of Benzenamine, N-ethyl-2-methyl-5-nitro- can be systematically altered to produce derivatives with specific functionalities. By introducing or modifying substituent groups, researchers can influence the electronic properties, solubility, and steric profile of the molecule, thereby tuning its reactivity for subsequent synthetic steps.
An example of such a modification can be seen in the synthesis of N-ethyl-5-[(N-methylanilino)methyl]-2-nitroaniline, a more complex derivative where a methylanilino-methyl group has been added to the benzene ring. nih.gov This type of functionalization can introduce new reactive sites or alter the molecule's biological interactions. Another relevant example is the synthesis of diverse 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives from metronidazole (B1676534), where the hydroxyl group is replaced with various other functionalities to create new compounds with potential antibacterial activities. researchgate.net
Examples of Synthesized Nitroaromatic Derivatives
| Starting Scaffold | Derivative Structure | Purpose of Synthesis |
| Metronidazole | 1-[2-(Benzenesulfonyl)ethyl]-2-methyl-5-nitroimidazole | To create novel compounds for antimicrobial screening researchgate.net |
| Metronidazole | Phenylacetamide metronidazole derivative | To explore new chemical scaffolds with potential biological activity researchgate.net |
| Benzenamine, N-ethyl-2-nitro- | N-ethyl-5-[(N-methylanilino)methyl]-2-nitroaniline | To generate a more complex, functionalized analogue nih.gov |
Exploration of Structure-Activity Relationships in Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological or chemical activity. For derivatives of Benzenamine, N-ethyl-2-methyl-5-nitro-, SAR studies involve synthesizing a series of related analogues and evaluating how systematic changes affect a specific outcome, such as antimicrobial efficacy or receptor binding affinity.
A study on derivatives of the closely related 2-methyl-5-nitroaniline synthesized a series of β-acetamido ketones and evaluated their potential as α-glucosidase inhibitors for antidiabetic research. researchgate.net The results indicated that most of the synthesized compounds possessed inhibitory activity, with one derivative showing potent inhibition of 87.3%. researchgate.net Such studies are essential for the rational design of new molecules with enhanced potency and selectivity. researchgate.netmdpi.com The investigation of these derivatives helps establish which parts of the molecule are essential for its activity, guiding future synthetic efforts. mdpi.com
Advanced Chemical Research Applications Incorporating Benzenamine, N-ethyl-2-methyl-5-nitro- Scaffold
The specific substitution pattern of Benzenamine, N-ethyl-2-methyl-5-nitro-, with an ethyl group on the amine and a methyl group on the benzene ring, offers a means to fine-tune the properties of materials into which it is incorporated. These alkyl groups can enhance solubility in organic solvents and influence the morphology of polymers, while the core nitroaniline structure provides the fundamental electronic characteristics.
Incorporation into Advanced Polymeric Materials Research
The amine functionality of Benzenamine, N-ethyl-2-methyl-5-nitro- allows it to be incorporated into polymer chains, either as a monomer or as a co-monomer. The presence of the nitro group can then impart specific functionalities to the resulting polymer. Research on related nitroaniline derivatives has demonstrated their potential in creating polymers with unique optical and electrical properties.
For instance, studies on the copolymerization of aniline with nitroanilines have shown that the inclusion of the nitro-group can modify the physicochemical properties of the resulting polymer, including its solubility, thermal stability, and electrical conductivity. The electron-withdrawing nature of the nitro group influences the electronic band gap of the polymer, which is a critical parameter for applications in electronics and optoelectronics. While direct studies on Benzenamine, N-ethyl-2-methyl-5-nitro- are not extensively documented in publicly available research, the principles established with similar molecules suggest its potential utility.
The incorporation of such a substituted nitroaniline can be envisioned in several types of polymeric materials:
Conjugated Polymers: The aromatic nature of the benzenamine scaffold allows for its integration into conjugated polymer backbones. These polymers are known for their semi-conducting properties and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The push-pull nature of the N-ethyl-2-methyl-5-nitro-benzenamine unit could enhance the charge transport properties of these materials.
High-Performance Polymers: The thermal stability often associated with aromatic structures could be beneficial in the development of high-performance polymers that can withstand demanding temperature and environmental conditions. The specific substituents may also improve the processability of these polymers.
Functional Polymer Films: Thin films of polymers containing nitroaniline derivatives can exhibit interesting optical properties, such as high refractive indices or non-linear optical (NLO) activity. These properties are valuable for applications in optical devices and photonics.
Table 1: Potential Impact of Benzenamine, N-ethyl-2-methyl-5-nitro- Incorporation on Polymer Properties (Inferred from Related Nitroaniline Research)
| Polymer Property | Potential Influence of Benzenamine, N-ethyl-2-methyl-5-nitro- Scaffold | Rationale |
| Solubility | Enhanced solubility in organic solvents | The N-ethyl and 2-methyl groups increase the organic character and can disrupt close packing of polymer chains. |
| Electronic Properties | Modification of band gap and conductivity | The electron-withdrawing nitro group in conjunction with the electron-donating amino group creates a push-pull system that can tune the electronic structure. |
| Optical Properties | Potential for high refractive index and non-linear optical activity | The polarized electronic structure of the nitroaniline core is a key feature for achieving these properties. |
| Thermal Stability | Potentially high thermal stability | The aromatic backbone contributes to the overall thermal resistance of the polymer. |
Future Research Directions and Unexplored Avenues for Benzenamine, N Ethyl 2 Methyl 5 Nitro
Novel and Sustainable Synthetic Methodologies for Benzenamine, N-ethyl-2-methyl-5-nitro-
The traditional synthesis of related nitroaniline compounds often involves harsh conditions, such as the use of concentrated acids and high temperatures, which can lead to environmental concerns and the formation of unwanted byproducts. chemicalbook.comgoogle.com A significant future research avenue lies in the development of novel and sustainable synthetic methodologies for Benzenamine, N-ethyl-2-methyl-5-nitro-.
Current synthesis for the parent compound, 2-methyl-5-nitroaniline (B49896), typically involves the nitration of o-toluidine (B26562) with a mixture of nitric and sulfuric acid. chemicalbook.com A potential route to the target compound would be the subsequent N-ethylation of the resulting 2-methyl-5-nitroaniline. However, direct, selective, and sustainable methods are highly sought after.
Future research could focus on:
Catalytic N-Ethylation: Investigating the use of green ethylating agents, such as ethanol (B145695) or diethyl carbonate, in combination with heterogeneous or homogeneous catalysts. This would avoid the use of more hazardous reagents like ethyl halides.
One-Pot Synthesis: Developing a one-pot reaction from o-toluidine that combines nitration and N-ethylation, potentially through the use of novel catalytic systems. This would improve process efficiency and reduce waste. google.com
Flow Chemistry: The application of continuous flow reactors for the synthesis could offer better control over reaction parameters, improve safety for nitration reactions, and allow for easier scale-up.
Biocatalysis: Exploring enzymatic routes for the synthesis could provide high selectivity under mild reaction conditions, representing a significant advancement in sustainable chemical production.
A comparative table of potential synthetic routes is presented below.
| Method | Potential Advantages | Research Challenges |
| Catalytic N-Ethylation | Use of greener reagents, improved atom economy. | Catalyst development, optimizing reaction conditions for high selectivity. |
| One-Pot Synthesis | Reduced unit operations, lower cost, less waste. google.com | Catalyst compatibility with multiple reaction steps, control of side reactions. |
| Flow Chemistry | Enhanced safety, precise process control, scalability. | Initial setup cost, potential for channel clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |
Expanded Reactivity Profile and Mechanism Elucidation of Benzenamine, N-ethyl-2-methyl-5-nitro-
A thorough understanding of a compound's reactivity is crucial for its application. The reactivity of Benzenamine, N-ethyl-2-methyl-5-nitro- is largely unexplored. The presence of the amino, nitro, and methyl groups on the benzene (B151609) ring, along with the N-ethyl group, suggests a rich and complex chemical behavior. medium.com
Future studies should aim to:
Systematic Reactivity Screening: Conduct comprehensive screening of the compound's reactivity with a wide range of reagents, including electrophiles, nucleophiles, and oxidizing and reducing agents. The parent compound, 2-methyl-5-nitroaniline, is known to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. chemicalbook.com
Azo Coupling Reactions: Investigate its potential as a coupling component in the synthesis of novel azo dyes. The N-ethyl group may influence the coloristic properties and fastness of the resulting dyes compared to those derived from 2-methyl-5-nitroaniline.
Cyclization Reactions: Explore its use as a building block for the synthesis of heterocyclic compounds, such as benzimidazoles or quinoxalines, which are important scaffolds in medicinal chemistry.
Mechanistic Studies: Employ kinetic studies, isotopic labeling, and in-situ spectroscopic techniques to elucidate the mechanisms of its key reactions. This fundamental understanding is essential for optimizing reaction conditions and predicting outcomes.
Advanced Computational Modeling for Predictive Insights into Benzenamine, N-ethyl-2-methyl-5-nitro- Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For Benzenamine, N-ethyl-2-methyl-5-nitro-, computational modeling can provide valuable insights where experimental data is lacking.
Future computational research should focus on:
DFT Calculations: Utilize Density Functional Theory (DFT) to model the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. This can help in predicting its reactivity towards different reagents.
Reaction Pathway Modeling: Simulate potential reaction pathways to determine activation energies and transition state geometries. This can aid in understanding reaction mechanisms and predicting product distributions.
Spectroscopic Prediction: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
QSAR Models: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives of Benzenamine, N-ethyl-2-methyl-5-nitro- with their potential biological activity or other properties.
Below is a table of predicted properties for the related compound N-ethyl-5-nitro-o-toluidine from computational models.
| Property | Predicted Value |
| Molecular Formula | C9H12N2O2 uni.lu |
| Monoisotopic Mass | 180.08987 Da uni.lu |
| XlogP | 2.9 uni.lu |
| Predicted CCS ([M+H]+) | 136.3 Ų uni.lu |
Interdisciplinary Research Integrating Benzenamine, N-ethyl-2-methyl-5-nitro- Chemistry in Emerging Fields
The unique combination of functional groups in Benzenamine, N-ethyl-2-methyl-5-nitro- suggests its potential utility in various interdisciplinary fields beyond traditional dye chemistry.
Future interdisciplinary research could explore:
Materials Science: Investigate its use as a monomer or precursor for the synthesis of novel polymers or functional materials with specific optical or electronic properties. The nitro group, in particular, can influence these characteristics.
Pharmaceutical and Agrochemical Research: While its parent compound is noted as a pharmaceutical intermediate, the N-ethyl derivative could be explored as a scaffold for the synthesis of new biologically active compounds. medium.com Structure-activity relationship studies on derivatives could be a fruitful area of research. researchgate.net
Sensor Technology: The aromatic nitro group makes the compound a potential candidate for the development of chemical sensors, particularly for the detection of reductive analytes.
By systematically pursuing these research directions, the scientific community can unlock the full potential of Benzenamine, N-ethyl-2-methyl-5-nitro-, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-ethyl-2-methyl-5-nitrobenzenamine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nitration of a pre-alkylated aniline derivative. For example, ethylation of 2-methylaniline via nucleophilic substitution (using ethyl halides) followed by regioselective nitration at the 5-position using mixed acid (HNO₃/H₂SO₄). Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity validation requires analytical techniques such as HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm absence of byproducts like positional nitro isomers .
Q. What spectroscopic techniques are essential for characterizing N-ethyl-2-methyl-5-nitrobenzenamine?
- Methodological Answer :
- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., ethyl group triplet at ~1.2 ppm, methyl singlet at ~2.3 ppm).
- IR Spectroscopy : Confirms nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹).
- Mass Spectrometry (EI-MS) : Validates molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or ethyl groups) .
Q. How should researchers handle safety concerns related to nitroaromatic compounds like N-ethyl-2-methyl-5-nitrobenzenamine?
- Methodological Answer : Follow protocols for nitroaromatics:
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Store in amber glass under inert atmosphere to prevent photodegradation.
- Emergency procedures: For skin contact, wash with 10% NaHCO₃ solution; for ingestion, administer activated charcoal and seek medical aid .
Advanced Research Questions
Q. How can computational methods optimize regioselectivity in the nitration of N-ethyl-2-methylaniline?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites. For example, using Gaussian software with B3LYP/6-31G(d) basis set, calculate Fukui indices to identify electron-rich positions. Experimental validation via LC-MS can confirm the dominance of the 5-nitro isomer .
Q. What strategies resolve contradictions in reported reaction yields for nitro-substituted benzenamines?
- Methodological Answer : Systematic variation of reaction parameters (temperature, acid concentration, stoichiometry) under controlled conditions. Use Design of Experiments (DoE) to identify critical factors. For example, optimize nitration at 0–5°C to minimize di-nitration byproducts .
Q. How can X-ray crystallography validate the structure of N-ethyl-2-methyl-5-nitrobenzenamine, and what challenges arise?
- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement (SHELX-97 suite) . Challenges include low crystal quality due to nitro group hygroscopicity. Mitigate by using anti-solvent vapor diffusion with dichloromethane .
Q. What toxicological assays are appropriate for assessing carcinogenicity risks of nitroaromatic amines?
- Methodological Answer :
- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100.
- In Vivo Studies : Administer orally to rodents (e.g., 50 mg/kg/day for 90 days) and monitor urinary bladder/intestinal tumors via histopathology .
Q. How do solvent polarity and substituents affect the UV-Vis absorption spectra of nitrobenzenamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
